N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-19-8-12-22(13-9-19)29-27(33)26(32)28-18-25(21-10-14-23(15-11-21)30(2)3)31-17-16-20-6-4-5-7-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKSKSQMYBLDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its chemical structure, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 442.6 g/mol. Its structure includes:
- Dimethylamino group : Known for enhancing lipophilicity and biological activity.
- Indoline moiety : Implicated in various biological interactions.
- Oxalamide linkage : Contributes to structural rigidity, facilitating interactions with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Dimethylamino group | Enhances lipophilicity |
| Indoline moiety | Facilitates biological interactions |
| Oxalamide linkage | Provides structural rigidity |
Synthesis
The synthesis of this compound typically involves multiple steps:
-
Preparation of Intermediates :
- 4-(Dimethylamino)phenylpropylamine : Synthesized via reductive amination.
- p-Tolylamine : Obtained through standard amination techniques.
-
Formation of the Oxalamide :
- The final product is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating receptor or enzyme activity. The dimethylamino group may enhance binding affinity to various receptors, while the indoline moiety can influence the compound's pharmacological properties.
Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent:
- Antiproliferative Effects : Demonstrated significant inhibition of cell growth in various cancer cell lines, including breast and pancreatic cancer models.
- Mechanism Exploration : Investigations into its effects on cell cycle regulation and apoptosis pathways suggest that it may induce cancer cell death through multiple mechanisms.
Case Studies
- Breast Cancer Research :
- Pancreatic Cancer Studies :
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | Contains fluorine; potential for enhanced activity | Anticancer properties noted |
| N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide | Similar structure; different aromatic group | Comparable antiproliferative effects observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Substituent Variations
The oxalamide scaffold allows for significant structural diversification. Below is a comparative analysis of key analogs:
Pharmacological and Toxicological Comparisons
Receptor Interactions
- Umami Receptor (hTAS1R1/hTAS1R3): S336 and analogs activate this receptor, contributing to umami taste enhancement. The target compound’s indolinyl and dimethylamino groups may influence receptor binding affinity, though experimental confirmation is needed .
- Antimicrobial Activity : GMC-series compounds exhibit activity against pathogens like Staphylococcus aureus (MIC = 76–83 μg/mL). The target compound’s indole moiety could enhance membrane permeability, but this remains speculative .
Physicochemical Properties
| Property | Target Compound | S336 (FL-no. 16.099) | GMC-1 |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | 381.4 | 357.2 |
| Water Solubility | Likely low (lipophilic substituents) | Low (requires solvents like ethanol) | Low (recrystallized in THF/hexane) |
| Metabolic Stability | Expected hydrolysis | Hydrolyzed to benzylamine/pyridine derivatives | Not reported |
Q & A
Q. What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For analogous compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide), a two-step process is used: (1) activation of the carboxylic acid group with oxalyl chloride, followed by (2) nucleophilic substitution with the target amine under inert conditions (e.g., dry THF, 0–5°C). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of amine to activated intermediate) and using catalysts like DMAP (5 mol%) to reduce side reactions . For dimethylamino-substituted phenyl groups, steric hindrance may necessitate prolonged reaction times (24–48 hours) and elevated temperatures (40–60°C) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., for a related oxalamide, HRMS-ESI showed [M+H]+ at m/z 320.1646, matching theoretical values within 0.6 ppm error) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons in indolin-1-yl groups at δ 6.5–7.5 ppm).
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., dimethylamino vs. methoxy groups) influence this compound’s metabolic stability and CYP enzyme interactions?
- Methodological Answer : Substituents like dimethylamino groups increase metabolic susceptibility due to N-demethylation pathways. For example, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) showed 51% CYP3A4 inhibition in preliminary assays, but <50% in definitive testing, suggesting substituent-dependent enzyme interactions . To evaluate metabolic stability:
- Use human liver microsomes (HLM) with NADPH cofactors, monitoring parent compound depletion via LC-MS/MS.
- Compare with analogs (e.g., methoxy-substituted oxalamides) to isolate electronic/steric effects .
Q. What in vitro/in vivo models are appropriate for assessing neuropharmacological activity given its indolin-1-yl and arylalkylamine motifs?
- Methodological Answer :
- In vitro :
- Calcium flux assays in neuronal cell lines (e.g., SH-SY5Y) to screen for GPCR modulation (e.g., dopamine or serotonin receptors).
- hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac safety .
- In vivo :
- Rodent behavioral models (e.g., forced swim test for antidepressant activity; rotarod for motor coordination).
- Pharmacokinetic profiling : Measure brain-plasma ratios post-IV/oral administration to evaluate blood-brain barrier penetration .
Q. How can contradictory data on enzyme inhibition (e.g., CYP3A4) between preliminary and definitive assays be resolved?
- Methodological Answer : Discrepancies often arise from assay sensitivity differences. For example, a related oxalamide (S5456) showed 51% CYP3A4 inhibition in a fluorometric screen but <50% in LC-MS/MS-based assays . To resolve this:
- Standardize assay conditions : Use recombinant CYP isoforms with physiologically relevant enzyme concentrations.
- Validate with orthogonal methods : Combine fluorometric screening with LC-MS/MS quantification of metabolite formation (e.g., testosterone 6β-hydroxylation for CYP3A4 activity) .
Q. What computational strategies predict the compound’s binding affinity to targets like sigma receptors or monoamine transporters?
- Methodological Answer :
- Molecular docking : Use crystal structures of human sigma-1 receptors (PDB: 5HK1) or serotonin transporters (SERT; PDB: 5I73) to model interactions. Focus on the oxalamide core’s hydrogen-bonding potential with Asp126 (sigma-1) or Lys490 (SERT).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Data Analysis and Experimental Design
Q. How should researchers design dose-ranging studies for toxicological evaluation based on structurally related oxalamides?
- Methodological Answer : For NOEL determination, reference EFSA guidelines: A 93-day rat study with doses of 10, 30, and 100 mg/kg/day. Monitor hematological, hepatic, and renal parameters. For example, a related compound (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) had a NOEL of 100 mg/kg/day, providing a safety margin >33 million for human exposure .
Q. What statistical approaches are recommended for analyzing SAR data across oxalamide analogs?
- Methodological Answer :
- Multivariate regression : Correlate substituent descriptors (Hammett σ, LogP) with bioactivity (e.g., IC50 values).
- Cluster analysis : Group compounds by structural features (e.g., cycloalkyl vs. aryl groups) to identify activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
